molecular formula C49H53NO15 B1213289 2'-Acetyltaxol CAS No. 92950-40-8

2'-Acetyltaxol

Cat. No. B1213289
CAS RN: 92950-40-8
M. Wt: 895.9 g/mol
InChI Key: IHVCSECZNFZVKP-XOVTVWCYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-acetyltaxol involves the acetylation of taxol, specifically at the 2' position. Mellado et al. (1984) reported the synthesis and biological activity of 2'-acetyltaxol, highlighting that the addition of an acetyl moiety at C-2' results in a loss of in vitro activity but not cytotoxicity. This suggests that structural modifications at this position can influence the compound's biological activity without completely diminishing its cytotoxic properties (Mellado et al., 1984).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H53NO15/c1-26-33(63-45(58)39(62-28(3)52)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,34(54)23-35-48(40,25-60-35)65-29(4)53)41(55)38(61-27(2)51)36(26)46(49,5)6/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVCSECZNFZVKP-XOVTVWCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H53NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317325
Record name 2′-Acetyltaxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Acetyltaxol

CAS RN

92950-40-8
Record name 2′-Acetyltaxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92950-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Acetyltaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′-Acetyltaxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
W Mellado, NF Magri, DGI Kingston… - Biochemical and …, 1984 - Elsevier
Synthesis and biological activity of 2′-acetyltaxol and 7-acetyltaxol are reported. Activity is measured in vivo by cytotoxicity toward the macrophage-like cell line J774.2, and in vitro by …
Number of citations: 160 www.sciencedirect.com
NF Magri, DGI Kingston - The Journal of Organic Chemistry, 1986 - ACS Publications
… Oxidation of 2'-acetyltaxol (4)1 with Jones’ reagent yieldedthe 7-oxo derivative 5 in … on TLC: R¡ 0.54 (EtOAchexarie, 6:4) [2'-acetyltaxol has Rf 0.35 in this system]; FABMS, m/z 916 (MNa…
Number of citations: 93 pubs.acs.org
NF Magri - 1985 - vtechworks.lib.vt.edu
… The mass spectral data for ZQ indicates the same molecular weight as for 2'-acetyltaxol- 895… the analogous peaks for 2'-acetyltaxol. In the mass spectra for 2'-acetyltaxol and other C-2' …
Number of citations: 7 vtechworks.lib.vt.edu
G Samaranayake - 1990 - search.proquest.com
… Selective acetylation45 at low temperature provided 2-acetyltaxol (36) while 2,7-diacetyltaxol (37) was obtained at room temperature. 7-Acetyltaxol (35) was obtained by selective …
Number of citations: 1 search.proquest.com
GI Georg, TC Boge, ZS Cheruvallath, JS Clowers… - Taxol, 2021 - taylorfrancis.com
Natural products, including their semisynthetically modified or their synthetic analogues, have been valuable and abundant sources or leads for various drugs currently in clinical use. …
Number of citations: 57 www.taylorfrancis.com
G Samaranayake, NF Magri, C Jitrangsri… - The Journal of …, 1991 - ACS Publications
… The product 16 from reaction with acetyl chloride is also inactive in KB cell culture: it was not tested in the tubulin depolymerization assay since 2'-acetyltaxol derivatives have been …
Number of citations: 251 pubs.acs.org
DGI Kingston, G Samranayake… - Journal of Natural …, 1990 - ACS Publications
… Acetylation of taxol under mild conditions yields 2'-acetyltaxol [10], while acetylation under more vigorous conditions yields 2', 7-diacetyltaxol [3] identical with that previously isolated …
Number of citations: 249 pubs.acs.org
C Jitrangsri - 1986 - search.proquest.com
Investigation on the synthesis of the C-13 side chain of taxol was carried out in order to prepare modified taxol derivatives by coupling of the side chain acid chloride to a suitably …
Number of citations: 6 search.proquest.com
AE Mathew, MR Mejillano, JP Nath… - Journal of medicinal …, 1992 - ACS Publications
… This shift is in good agreement with the value reported for 2'-acetyltaxol.17 … cell line, J774.2, were similar, while the activities of 2'-acetyltaxol and 2',7-diacetyltaxol were 3-fold and 10-…
Number of citations: 344 pubs.acs.org
NF Magri, DGI Kingston - Journal of natural products, 1988 - ACS Publications
… and biological activity of taxol acetates had involved 2'-acetyltaxol [2], 7-acetyltaxol [31,and 2… are readily hydrolyzed under in vivo conditions, and 2'-acetyltaxol [2] and 2',7diacetyltaxol [4…
Number of citations: 142 pubs.acs.org

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